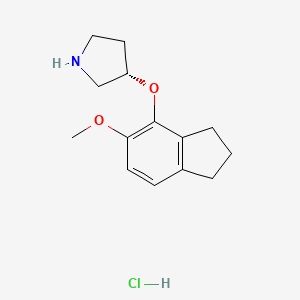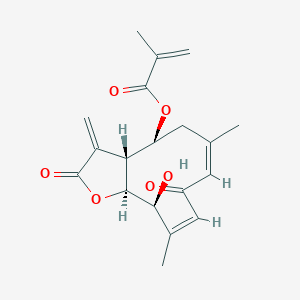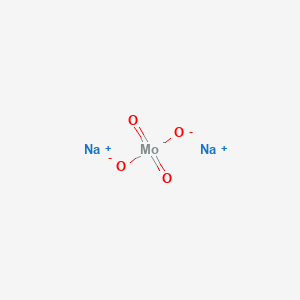
ORG 37684
概要
説明
Org 37684は、オルガノンによって開発された合成有機化合物です。 セロトニン2受容体ファミリーの強力な選択的アゴニストとして作用し、セロトニン2Cにおいて最も高い親和性を示し、セロトニン2Bサブタイプでは最も低い親和性を示します 。 この化合物は、その潜在的な食欲抑制効果について研究されており、体重減少治療の候補となっています .
科学的研究の応用
Org 37684 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of serotonin receptor agonists.
Biology: Investigated for its effects on serotonin receptors in various biological systems.
Medicine: Researched for its potential use in treating obesity and related metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors.
作用機序
Org 37684は、セロトニン2C受容体に選択的に結合して活性化することにより効果を発揮します 。 この活性化は、ホスホリパーゼCの活性化と細胞内カルシウムの放出を含む、細胞内シグナル伝達経路のカスケードにつながります 。 この化合物の食欲抑制効果は、主に脳内の食欲調節経路の調節によって媒介されます .
類似の化合物との比較
類似の化合物
キパジン: より広い受容体プロファイルを備えた別のセロトニン受容体アゴニスト。
ORG-12962: 同様の受容体親和性を持つが、薬物動態特性が異なる化合物。
独自性
This compoundは、セロトニン2C受容体に対する高い選択性のためにユニークであり、セロトニン2C受容体活性化の特定の効果を研究するための貴重なツールとなっています 。 その選択的なプロファイルは、キパジンなどの選択性の低い化合物と比較して、標的以外の効果が発生する可能性も低減します .
生化学分析
Biochemical Properties
ORG-37684 exhibits a rank order of potency of 5-HT2C > 5-HT2B > 5-HT2A . This indicates that ORG-37684 has a higher affinity for the 5-HT2C receptor, making it more likely to bind and exert its effects on this receptor . The nature of these interactions involves the binding of ORG-37684 to these receptors, which can influence the activity of various enzymes and proteins within the cell .
Cellular Effects
The cellular effects of ORG-37684 are primarily due to its action on the 5-HT2C receptor. By acting as an agonist, ORG-37684 can activate this receptor, leading to a cascade of intracellular events. These can include changes in cell signaling pathways, alterations in gene expression, and modifications to cellular metabolism .
Molecular Mechanism
The molecular mechanism of ORG-37684 involves its binding to the 5-HT2C receptor. As an agonist, it mimics the action of serotonin, the natural ligand for this receptor. This binding can lead to the activation or inhibition of various enzymes, changes in the expression of certain genes, and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of ORG-37684 in animal models have shown it to have anorectic effects, potentially making it useful as a weight loss drug
準備方法
合成ルートと反応条件
Org 37684の合成は、(2,3-ジヒドロ-5-メトキシ-1H-インデン-4-イル)オキシとピロリジンを特定の条件下で反応させることを含みます 。 詳細な合成ルートは次のとおりです。
出発物質: (2,3-ジヒドロ-5-メトキシ-1H-インデン-4-イル)オキシとピロリジン。
反応条件: 反応は通常、ジクロロメタンまたはトルエンなどの有機溶媒中で、窒素またはアルゴンなどの不活性雰囲気下で行われます。
触媒と試薬: 一般的に使用される触媒には、炭素上のパラジウムまたはその他の遷移金属触媒が含まれます。
温度と時間: 反応は通常60〜80°Cの高温で数時間行い、完全な変換を確保します。
工業生産方法
This compoundの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。 プロセスには以下が含まれます。
バルクリアクター: 正確な温度と圧力制御を備えた大規模リアクター。
精製: 生成物は、結晶化、蒸留、またはクロマトグラフィーなどの技術を使用して精製され、高純度を実現します。
品質管理: 最終製品の整合性と純度を確保するために、厳格な品質管理措置が実施されます。
化学反応の分析
反応の種類
Org 37684は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: this compoundは、ハロゲン化アルキルまたはアシルクロリドなどの試薬と求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化アルキル。
形成される主要な生成物
酸化: 主な生成物には、カルボン酸またはケトンが含まれます。
還元: 主な生成物は、アルコールまたはアミンです。
置換: 主な生成物は、this compoundの置換誘導体です。
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を持っています。
化学: セロトニン受容体アゴニストの研究における参照化合物として使用されます。
生物学: さまざまな生物系におけるセロトニン受容体への影響について調査されました。
医学: 肥満および関連する代謝性疾患の治療における潜在的な用途について研究されています。
産業: セロトニン受容体を標的とする新しい医薬品の開発に使用されます。
類似化合物との比較
Similar Compounds
Quipazine: Another serotonin receptor agonist with a broader receptor profile.
ORG-12962: A compound with similar receptor affinity but different pharmacokinetic properties.
Uniqueness
Org 37684 is unique due to its high selectivity for serotonin 2C receptors, which makes it a valuable tool for studying the specific effects of serotonin 2C receptor activation . Its selective profile also reduces the likelihood of off-target effects compared to less selective compounds like quipazine .
特性
IUPAC Name |
(3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-16-13-6-5-10-3-2-4-12(10)14(13)17-11-7-8-15-9-11;/h5-6,11,15H,2-4,7-9H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEAKWPQCIAVGR-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCC2)C=C1)OC3CCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(CCC2)C=C1)O[C@H]3CCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ORG 37684 interact with its target and what are the downstream effects?
A1: this compound acts as an agonist at serotonin (5-HT) receptors, specifically exhibiting activity at the 5-HT2C subtype [, , , , ]. Binding to these receptors, primarily found in the central nervous system, triggers a cascade of intracellular events. While the precise downstream effects are complex and depend on various factors, studies have linked 5-HT2C receptor activation to modulation of neurotransmitter release (including dopamine and norepinephrine) and influence on behaviors like feeding and locomotion [, , ].
Q2: What is the structure of this compound and how does it relate to its activity?
A2: While the provided research doesn't delve into detailed structure-activity relationships for this compound, it highlights its classification as a 5-HT2C receptor agonist [, , ]. Understanding the structural features contributing to its binding affinity and selectivity for this receptor subtype would require further investigations. Comparing its structure to other known 5-HT2C ligands and exploring modifications could provide valuable insights into its pharmacophore.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















